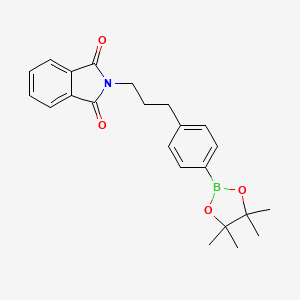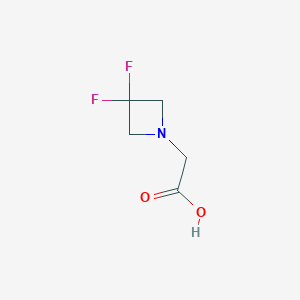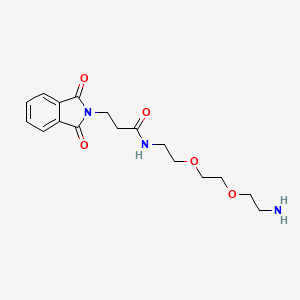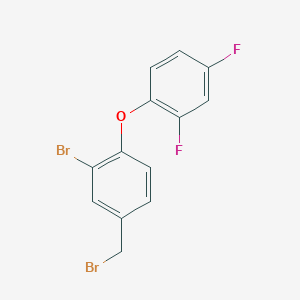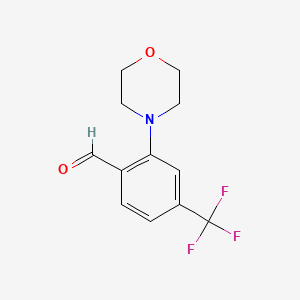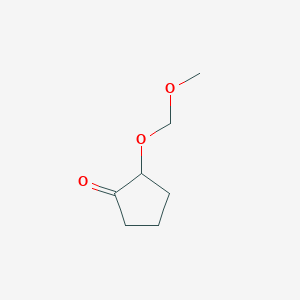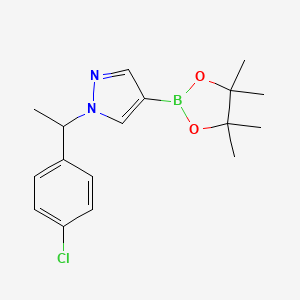
1-(1-(4-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. The compound also contains a 4-chlorophenyl group and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy . The exact structure would depend on the specific arrangement of the atoms and the configuration of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and exact mass .Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-(4-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its synthesis and structural characterization. Liao et al. (2022) conducted a study focusing on a similar compound, using various spectroscopic techniques like FT-IR, NMR, and MS, along with X-ray diffraction. Their research also involved Density Functional Theory (DFT) calculations to confirm the molecular structure, showcasing the compound's significance in structural chemistry and material sciences (Liao et al., 2022).
Yang et al. (2021) reported on another analogous compound, emphasizing the compound's synthesis and crystal structure analysis. The molecular structure was corroborated through spectroscopic methods and X-ray diffraction, and DFT was utilized to further explore its molecular characteristics, including electrostatic potential and frontier molecular orbitals (Yang et al., 2021).
Potential Biological Applications
A study by Hafez et al. (2016) explored the antimicrobial and anticancer potential of pyrazole derivatives. Though not directly studying the specific compound , this research points to the broader relevance of pyrazole structures in medicinal chemistry, highlighting their potential in drug discovery and therapeutic applications (Hafez et al., 2016).
Application in Crystallography and Material Science
Kariuki et al. (2021) synthesized derivatives related to the compound and determined their structures through single crystal diffraction. This study underscores the importance of these compounds in crystallography and materials science, providing insight into their structural properties and potential applications in these fields (Kariuki et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BClN2O2/c1-12(13-6-8-15(19)9-7-13)21-11-14(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQXPCMTPRLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-difluoro-4-[(1R,2S)-2-nitrocyclopropyl]benzene](/img/structure/B1472592.png)

![1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472597.png)
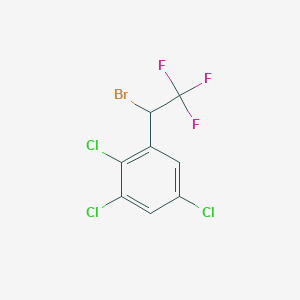

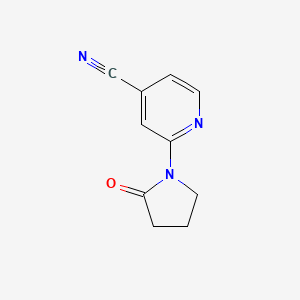
![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)

